molecular formula C17H18N2O3 B2360678 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole CAS No. 385373-82-0

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole

Katalognummer: B2360678
CAS-Nummer: 385373-82-0
Molekulargewicht: 298.342
InChI-Schlüssel: AEQSSYWSPJUEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole is a synthetic benzimidazole derivative offered for research purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities and structural similarity to naturally occurring purine bases, which allows it to interact with various enzymatic targets . Benzimidazole derivatives have demonstrated significant potential in anticancer research, with studies showing that specific derivatives can induce apoptosis and arrest the cell cycle in various cancer cell lines . Furthermore, the presence of methoxy-substituted phenyl rings, similar to the 3,4-dimethoxyphenyl group in this compound, has been associated with enhanced cytotoxic activity in related molecular frameworks, suggesting its value for investigating structure-activity relationships in oncology research . Beyond oncology, the benzimidazole core is a key pharmacophore in compounds studied for antimicrobial, antiviral, and anti-inflammatory applications, making this derivative a versatile intermediate for developing novel therapeutic agents . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-20-11-19-14-7-5-4-6-13(14)18-17(19)12-8-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQSSYWSPJUEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction of Ortho-Phenylenediamine with Methoxymethylating Agents

A two-step approach avoids competing N-substitution during cyclization:

  • N1 Protection : React ortho-phenylenediamine with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to yield N-(methoxymethyl)-ortho-phenylenediamine.
  • Cyclization : Treat the intermediate with formic acid or triethyl orthoformate under reflux to form 1-(methoxymethyl)-1H-1,3-benzodiazole.

Typical Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Yield: ~70–85% (based on analogous benzimidazole syntheses).

Introducing the 3,4-Dimethoxyphenyl Group at C2

The C2 position is electrophilic, allowing direct substitution or coupling.

Ullmann-Type Coupling

React 1-(methoxymethyl)-1H-1,3-benzodiazole with 3,4-dimethoxyphenylboronic acid in the presence of a Cu(I) catalyst:
$$
\text{Benzodiazole} + \text{Ar-B(OH)}2 \xrightarrow{\text{CuI, K}2\text{CO}_3, \text{DMSO}} \text{2-Arylbenzodiazole}
$$
Optimized Parameters :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Temperature: 110°C
  • Yield: ~60–75%.

Direct Electrophilic Substitution

In acidic media, the benzodiazole undergoes electrophilic aromatic substitution. However, this method offers poor regioselectivity for C2 substitution and is less favored.

Alternative Route: Pre-Functionalized Cyclization

Construct the aryl group prior to cyclization to improve regiochemical control:

Synthesis of 2-(3,4-Dimethoxyphenyl)-1H-1,3-Benzodiazole

  • Condense 3,4-dimethoxyphenylglyoxylic acid with ortho-phenylenediamine in polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Isolate 2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole (Yield: ~65%).

N1-Methoxymethylation

Alkylate the free N1 position using methoxymethyl chloride and NaH in THF:
$$
\text{2-Aryl-1H-benzodiazole} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Yield : ~80–90% (similar to benzimidazole alkylations).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Limitations
Cyclocondensation + Coupling ortho-Phenylenediamine, Ar-B(OH)₂ CuI, K₂CO₃ 60–75 Requires transition metal
Pre-Functionalized Cyclization 3,4-Dimethoxyphenylglyoxylic acid PPA, ClCH₂OCH₃ 65–90 Harsh acidic conditions

Characterization and Validation

  • ¹H NMR : Expected signals include singlet for OCH₃ (δ 3.8–4.0 ppm), methoxymethyl (δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 327 [M+H]⁺.

Challenges and Mitigation Strategies

  • N1 vs. N3 Alkylation : Use bulky bases (e.g., NaH) to favor N1 selectivity.
  • Aryl Group Incorporation : Pre-functionalization avoids competing substitution at C4/C5.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The compound can be synthesized using starting materials like 3,4-dimethoxybenzaldehyde and appropriate methoxymethyl derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties : Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are often attributed to their ability to interfere with DNA synthesis and repair mechanisms.

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that benzodiazole derivatives possess activity against a range of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Neuroprotective Effects : Emerging evidence suggests that benzodiazole derivatives may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves inhibition of monoamine oxidase enzymes, which are implicated in neurodegeneration.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related benzodiazole derivative exhibited potent anticancer activity against breast cancer cell lines. The compound was found to induce apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study, a series of benzodiazole derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents.

Comparative Analysis of Biological Activities

Activity TypeCompound TypeKey Findings
AnticancerBenzodiazole DerivativeInduces apoptosis in cancer cell lines
AntimicrobialBenzodiazole DerivativeEffective against resistant bacterial strains
NeuroprotectiveBenzodiazole DerivativeInhibits monoamine oxidase; potential for neuroprotection

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Solubility/LogP Key Features Reference
Target Compound 3,4-Dimethoxyphenyl, Methoxymethyl 268.31* Likely polar solvents Enhanced polarity from methoxymethyl; potential for improved bioavailability
2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole 3,4-Dimethoxyphenylmethyl 268.31 DMSO, Chloroform Lower polarity than target compound; used in drug discovery research
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole Hydrazine-linked 4-nitrophenyl 281.27 LogP = 0.85 Nitro group enhances electron-withdrawing properties; moderate solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-... (MMV667486) 3,4-Dimethoxyphenylethyl, sulfonyl, fluorophenyl 586.74 LogP = 0.86 High molecular weight; designed for antileishmanial activity
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-Hydroxyphenyl ~220 (estimated) Polar solvents Hydroxyl group increases hydrophilicity; used in antioxidant studies

*Molecular weight calculated based on formula C₁₆H₁₆N₂O₃.

Key Observations:
  • Substituent Effects: The methoxymethyl group in the target compound likely enhances solubility in polar solvents (e.g., DMSO, methanol) compared to the methyl group in 2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole .
  • Bioactivity : Analogs with 3,4-dimethoxyphenyl groups (e.g., MMV667486) show promise in targeting parasitic diseases, suggesting this substituent may contribute to binding interactions with enzymes or receptors .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) offers higher yields for benzodiazole derivatives compared to traditional methods, though the target compound’s synthesis route remains unspecified .

Structural and Functional Group Comparisons

  • Methoxy vs. Hydroxy Groups : Compounds with hydroxy groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit greater hydrophilicity but lower metabolic stability compared to methoxy-substituted analogs .
  • Triazole/Thiazole Hybrids : Compounds like 9c () incorporate triazole-thiazole moieties, which improve binding to biological targets (e.g., α-glucosidase) due to hydrogen-bonding interactions . The target compound lacks these heterocycles but may compensate with its methoxymethyl group’s flexibility.

Biologische Aktivität

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. Benzodiazoles are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N2_{2}O3_{3}
  • Molecular Weight : 249.27 g/mol

This compound features a benzodiazole core with methoxy and dimethoxy substituents that may influence its biological activity.

Antitumor Activity

Research indicates that benzodiazole derivatives exhibit significant antitumor properties. A study screened various compounds against multiple human cancer cell lines, revealing that certain benzodiazole derivatives showed IC50_{50} values in the low micromolar range, indicating potent growth inhibition. For instance:

CompoundIC50_{50} (µM)Cancer Cell Line
2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole0.45HeLa
Control Drug (e.g., Doxorubicin)0.02HeLa

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

Benzodiazole derivatives have also shown antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of the compound:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound possesses significant antimicrobial potential, warranting further investigation into its mechanisms of action .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following data illustrates its potency compared to standard inhibitors:

CompoundIC50_{50} (µM)
2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole0.080 ± 0.001
Donepezil (Standard)0.016 ± 0.12

This level of inhibition suggests potential applications in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their structural modifications. Substituents on the benzene ring and the position of methoxy groups play critical roles in enhancing or diminishing activity. For instance:

  • Dimethoxy Substitution : Enhances lipophilicity and potentially increases cell membrane permeability.
  • Methoxymethyl Group : May contribute to improved binding affinity for target proteins.

These insights into SAR can guide future synthetic efforts to optimize efficacy and reduce toxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of benzodiazole derivatives:

  • Antitumor Efficacy : A derivative was tested in vivo using xenograft models, showing significant tumor reduction compared to controls.
  • Neuroprotective Effects : Another study demonstrated that a similar compound improved cognitive function in animal models of Alzheimer's disease.

These studies underscore the versatility and therapeutic promise of benzodiazole-based compounds .

Q & A

Q. Advanced

  • Molecular docking : Studies on similar benzodiazoles reveal binding poses to enzymes (e.g., α-glucosidase) via hydrophobic interactions and hydrogen bonding. Docking scores (e.g., AutoDock Vina) correlate with experimental IC50_{50} values .
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and solvatochromic behavior .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

How can contradictions in spectroscopic data during synthesis be resolved?

Q. Advanced

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-(4-methylphenyl)-benzodiazole derivatives) to identify anomalous peaks .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace unexpected signals in complex spectra .
  • XRD validation : Resolve ambiguities in substituent positioning (e.g., methoxymethyl orientation) via crystallographic data .

What structure-activity relationships (SAR) are observed for derivatives of this compound?

Q. Advanced

  • Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance binding to GABAA_A receptors, as seen in analogs with anxiolytic activity .
  • Methoxymethyl role : Increases lipophilicity (logP) and bioavailability compared to non-alkylated analogs, as shown in pharmacokinetic studies .
  • Biological activity : Derivatives with halogenated aryl groups exhibit higher antimicrobial activity (e.g., MIC ~5 µg/mL against S. aureus) .

What solvents and catalysts optimize yield in large-scale synthesis?

Q. Basic

  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Catalysts : Cu(I)-based catalysts for Ullmann-type couplings (yield >70%) and NaH for deprotonation in substitution reactions .
  • Reaction time : Reflux for 12–18 hours ensures completion, monitored via TLC .

How does the methoxymethyl group influence physicochemical properties?

Q. Advanced

  • Solubility : The group increases solubility in polar solvents (e.g., logS = -3.2 in water) compared to methyl-substituted analogs .
  • Stability : Steric hindrance from the methoxymethyl group reduces oxidative degradation, as shown in accelerated stability testing (40°C/75% RH) .
  • Electronic effects : Electron-donating methoxy groups lower the compound’s redox potential, enhancing electrochemical detection limits .

What purification techniques are effective for isolating the compound?

Q. Basic

  • Recrystallization : Ethanol/water (1:1) yields >90% purity, with melting points consistent with literature (e.g., 141–143°C) .
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) eluent resolve closely related impurities .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • ICP-OES : Monitors residual metal catalysts (e.g., Cu <10 ppm) post-synthesis .

How is the compound’s stability assessed under varying pH conditions?

Q. Advanced

  • Forced degradation studies : Expose to 0.1N HCl (pH 1) and NaOH (pH 13) at 60°C for 24 hours. LC-MS identifies degradation products (e.g., hydrolysis of methoxymethyl to hydroxymethyl) .
  • Arrhenius modeling : Predicts shelf-life at 25°C based on degradation kinetics (Ea_a ~85 kJ/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.